2-(1H-indazol-7-yl)ethanamine
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Overview
Description
2-(1H-indazol-7-yl)ethanamine is a heterocyclic compound that features an indazole ring structure Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the use of transition metal-catalyzed reactions, such as copper-catalyzed cyclization of o-haloaryl-N-tosylhydrazones .
Industrial Production Methods: Industrial production of 2-(1H-indazol-7-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of solvent-free conditions and metal-catalyzed reactions to minimize byproducts and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(1H-indazol-7-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while substitution reactions can produce various substituted indazole derivatives .
Scientific Research Applications
2-(1H-indazol-7-yl)ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(1H-indazol-7-yl)ethanamine involves its interaction with specific molecular targets and pathways. The indazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as inhibition of cell proliferation in cancer cells or reduction of inflammation .
Comparison with Similar Compounds
1H-indazole: Shares the indazole ring structure but lacks the ethanamine side chain.
2H-indazole: Another indazole derivative with different substitution patterns.
Uniqueness: 2-(1H-indazol-7-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethanamine side chain enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(1H-indazol-7-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c10-5-4-7-2-1-3-8-6-11-12-9(7)8/h1-3,6H,4-5,10H2,(H,11,12) |
InChI Key |
NCQRGADBKXJUTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCN)NN=C2 |
Origin of Product |
United States |
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